Home > Products > Screening Compounds P131989 > 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione - 864291-33-8

6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

Catalog Number: EVT-3296381
CAS Number: 864291-33-8
Molecular Formula: C9H5F3N2O2
Molecular Weight: 230.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound shares a similar core structure with 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione, both containing the pyrimidine-2,4(1H,3H)-dione moiety. The research highlights the synthesis of 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione via the cyclization of ethyl 4,4,4-trifluoro-3-oxobutanoate with urea. [] Furthermore, this compound exhibited notable herbicidal activity against Brassica napus. []

3-(4-fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound, a derivative of 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, showed significant herbicidal activity, achieving a 98% inhibition rate against Brassica napus at a concentration of 100 μg/mL. []

3-substituted quinazoline-2,4(1H,3H)-dione derivatives

Compound Description: This group of compounds, encompassing both reported and newly synthesized derivatives, was the focus of a study investigating their potential as dual c-Met/VEGFR-2-TK inhibitors. [] Several derivatives, particularly compounds 2c, 4b, and 4e, demonstrated substantial inhibitory activity against both c-Met and VEGFR-2 TK, suggesting potential as antiproliferative agents. []

Overview

6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, characterized by a trifluoromethyl group at the sixth position and a dione functional group at positions 2 and 4. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic processes.

Source and Classification

Quinazolines, including 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione, are classified as heterocyclic compounds containing two fused aromatic rings with nitrogen atoms. They are often synthesized for their pharmacological properties, including anti-cancer and anti-inflammatory effects. The specific structure of 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione positions it uniquely for research into its inhibitory effects on enzymes such as HIV-1 reverse transcriptase and other targets in cancer therapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione can be approached through several methods:

  1. Cyclization of Anthranilic Acid: The initial step involves the cyclization of anthranilic acid with urea under elevated temperatures (around 190 °C) to form quinazoline-2,4-dione. This reaction is fundamental for constructing the quinazoline core .
  2. Substitution Reactions: Following the formation of the quinazoline core, the introduction of the trifluoromethyl group can be achieved via electrophilic fluorination methods. This step often requires specific reagents such as trifluoroacetic anhydride or similar fluorinating agents .
  3. Final Modifications: Additional functional groups may be introduced through various organic transformations like alkylation or acylation to yield the final compound with desired properties.
Molecular Structure Analysis

Structure and Data

The molecular structure of 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione features:

  • A quinazoline backbone with a fused bicyclic structure.
  • A trifluoromethyl group (-CF₃) which significantly influences its electronic properties and biological activity.
  • Two carbonyl groups (C=O) at positions 2 and 4, contributing to its dione classification.

The molecular formula is C₉H₅F₃N₂O₂, and its molecular weight is approximately 232.14 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability .

Chemical Reactions Analysis

Reactions and Technical Details

6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione participates in various chemical reactions:

  1. Nucleophilic Substitution: The carbonyl groups can undergo nucleophilic attack by amines or alcohols leading to the formation of derivatives with potential biological activity.
  2. Reduction Reactions: The dione functionality can be reduced to form corresponding diols or other derivatives that may exhibit altered pharmacological profiles.
  3. Condensation Reactions: The compound can react with hydrazines or thioketones to form hydrazones or thiosemicarbazones, which are often evaluated for their biological activities .
Mechanism of Action

Process and Data

The mechanism of action for 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione, particularly in its role as an inhibitor of enzymes like HIV-1 reverse transcriptase, involves:

  1. Binding Affinity: The compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions facilitated by its trifluoromethyl group.
  2. Inhibition of Catalytic Activity: By occupying the active site, it prevents substrate binding or alters enzyme conformation necessary for catalysis.

Molecular docking studies have shown favorable interactions between this compound and target proteins, indicating its potential efficacy as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione include:

  • Appearance: Typically a crystalline solid.
  • Melting Point: Specific melting points vary based on purity but are generally reported around 150–160 °C.

Chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but poorly soluble in water.

Analytical data from techniques like infrared spectroscopy reveal characteristic absorption bands corresponding to carbonyl stretching (around 1700 cm⁻¹) and aromatic C=C stretching .

Applications

Scientific Uses

6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione has several scientific applications:

  1. Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting various diseases including viral infections and cancer.
  2. Biochemical Research: Used in studies investigating enzyme inhibition mechanisms which can lead to insights into disease pathways.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex organic molecules with potential therapeutic properties .
Historical Development and Classification of Quinazoline-Based Therapeutics

Historical Milestones in Quinazoline Chemistry

Quinazoline chemistry originated in 1869 when Johann Peter Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via cyanogen and anthranilic acid reactions. Initially termed "bicyanoamido benzoyl," the scaffold was later renamed "quinazoline" by Widdege in 1885 [2]. The foundational synthesis of unsubstituted quinazoline was achieved by Bischler and Lang through decarboxylation, but Theodor Gabriel's 1903 method established a more reliable route [2] [9]. Early studies revealed quinazoline's reactivity: hydrolysis under acidic conditions produced o-aminobenzaldehyde, ammonia, and formic acid, while oxidation with hydrogen peroxide yielded 3,4-dihydro-4-oxoquinazoline [2]. These 19th- and early 20th-century discoveries laid the groundwork for medicinal exploitation.

The mid-20th century marked a turning point with Williamson (1957), Lindquist (1959), and Armarego (1963) systematizing quinazoline's chemical behavior, including:

  • Alkylation: Occurring preferentially at N3 to form 3-alkylquinazolinium salts [2].
  • Nucleophilic additions: Anionic reagents (e.g., NaHSO₃, Grignard reagents) attacking position 4 [2].
  • Electrophilic substitutions: Nitration exclusively at position 6 using HNO₃/H₂SO₄ [2].

Table 1: Key Historical Advances in Quinazoline Chemistry

YearScientistContributionSignificance
1869Johann Peter GriessFirst quinazoline derivative synthesisEstablished core scaffold
1885WiddegeIntroduced "quinazoline" nomenclatureStandardized terminology
1903Theodor GabrielPractical quinazoline synthesisEnabled scalable production
1957WilliamsonComprehensive reactivity reviewClassified electrophilic/nucleophilic behavior

Structural and Substitutional Classification Systems

Quinazolinones are classified by oxidation state and substitution patterns, critically influencing their bioactivity:

Core Heterocycle Types

Three isomeric forms exist based on carbonyl positions [2] [7]:

  • Quinazolin-2(1H)-ones: Keto group at C2.
  • Quinazoline-2,4(1H,3H)-diones: Diketones at C2/C4 (e.g., 6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione).
  • Quinazolin-4(3H)-ones: Keto group at C4 (most pharmacologically prevalent) [7].

Substitution-Based Categories

Quinazoline-2,4-diones are subclassified by N- and C-ring modifications [2] [6]:

  • N1-substituted: Alkylation at N1 with groups like alkyl, benzyl, or heteroaryl.
  • N3-substituted: Modifications at N3, commonly with five-membered heterocycles (thiazole, oxadiazole).
  • Disubstituted: Modifications at both N1/N3 (e.g., 1,3-bis(oxadiazolylmethyl) derivatives) [6].
  • C6-substituted: Electrophilic substitutions introducing halogens, alkyl, or trifluoromethyl groups [3].

The trifluoromethyl (-CF₃) group at C6, as in 6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (CAS 864291-33-8), enhances metabolic stability and membrane permeability due to fluorine’s high electronegativity and lipophilicity [3] [8].

Table 2: Representative Quinazoline-2,4-dione Derivatives and Activities

CompoundSubstitution PatternReported ActivitySource
6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dioneC6-CF₃TRPC5 channel modulation [3] [8]
1,3-Bis(oxadiazolylmethyl) derivativesN1,N3-heterocyclicAntibacterial (DNA gyrase inhibition) [6]
3-(Thiazol-2-yl)quinazolin-4(3H)-onesN3-thiazoleAnticancer, kinase inhibition [4] [7]

Evolution into Modern Therapeutics

Quinazoline-based drug development accelerated in the late 20th century, leveraging scaffold versatility:

  • Antimicrobials: Early 2000s studies identified 1,3-disubstituted quinazoline-2,4-diones as fluoroquinolone mimics targeting DNA gyrase/topoisomerase IV [6].
  • Kinase Inhibitors: 6-Substituted-4-anilinoquinazolines became EGFR/HER2 inhibitors (e.g., gefitinib, erlotinib) [4].
  • TRPC5 Modulators: 6-(Trifluoromethyl) derivatives emerged as selective TRPC5 ion channel antagonists (patent US9745272B2) [8].

Synthetic methodology evolution:

  • Classical routes: Niementowski synthesis (anthranilic acid + formamide) and Grimmel-Guinther-Morgan method (anthranilic acid + amines + PCl₃) [2].
  • Modern adaptations: Palladium-catalyzed C–H functionalization for C6-trifluoromethyl introduction and microwave-assisted cyclizations [5] [6].

Role of the Trifluoromethyl Group

The -CF₃ group at C6 profoundly alters physicochemical properties:

  • Electron-withdrawing effect: Modifies ring electron density, enhancing electrophilic substitution at C5/C7 [3] [8].
  • Lipophilicity: Increases logP by ~1.0 unit compared to non-fluorinated analogs, improving blood-brain barrier penetration [8].
  • Metabolic stability: Resists oxidative degradation by cytochrome P450 enzymes [5]. In antibacterial studies, 6-CF₃ derivatives showed 4–8-fold enhanced activity against S. aureus compared to unsubstituted analogs [6].

Molecular modeling confirms -CF₃ stabilizes ligand-receptor interactions via hydrophobic contacts with residues like Phe⁶⁴⁷ (TRPC5) or Leu⁷⁷⁸ (DNA gyrase) [6] [8].

Classification by Target Engagement

Quinazoline-2,4-diones are target-classified as:1. Enzyme Inhibitors:- Kinases (EGFR, HER2) via 4-anilino substitution [4].- Phosphodiesterases (PDE4) via N3-oxadiazole groups [7].2. Ion Channel Modulators:- TRPC5 antagonists with 6-CF₃/N3-aryl groups [8].3. DNA-Interacting Agents:- Topoisomerase poisons mimicking fluoroquinolones [6].

Table 3: Structural Classification of Key Quinazoline Therapeutics

Target ClassRepresentative ScaffoldStructural FeaturesExample Drug/Candidate
Kinase Inhibitors4-AnilinoquinazolinesC4-aniline, C6/C7 alkoxy groupsGefitinib, Erlotinib
Ion Channel Modulators6-CF₃-quinazoline-2,4-dionesC6-CF₃, N3-aryl/heteroarylTRPC5 antagonists (US9745272B2)
Antibacterial Agents1,3-Bis(heterocyclyl)quinazoline-2,4-dionesN1/N3-oxadiazole/thiadiazoleCompound 13/15 [6]

Synthesis and Modification Pathways

6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione is synthesized via:1. Anthranilic Acid Route:- Step 1: Anthranilic acid + urea → Quinazoline-2,4-dione core.- Step 2: Electrophilic trifluoromethylation at C6 using CF₃I/CuCl [5].2. Isatoic Anhydride Method:- Reaction with amines followed by cyclative trifluoromethyl incorporation [2] [6].

Advanced derivatization:

  • N-Alkylation: With alkyl halides/K₂CO₃ in DMF (e.g., N3-benzylation) [5].
  • Schiff base formation: Condensation of hydrazide intermediates (e.g., compound 3) with aldehydes [6].

Challenges: Regioselective N1 vs. N3 alkylation requires sterically directed catalysts (e.g., tetrabutylammonium bromide) [5].

Properties

CAS Number

864291-33-8

Product Name

6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

IUPAC Name

6-(trifluoromethyl)-1H-quinazoline-2,4-dione

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-6-5(3-4)7(15)14-8(16)13-6/h1-3H,(H2,13,14,15,16)

InChI Key

ARSVFINRONYDSE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)NC(=O)N2

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)NC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.